benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

D-peptide synthesis enantiomeric differentiation Carfilzomib impurity

Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0), systematically named benzyl (tert-butoxycarbonyl)-D-leucyl-D-phenylalaninate, is a fully protected dipeptide comprising D-leucine and D-phenylalanine residues. Its N-terminus is masked with an acid-labile tert-butoxycarbonyl (Boc) group, and its C-terminus is protected as a benzyl (OBzl) ester, a combination that provides orthogonal deprotection capability essential for iterative solid-phase peptide synthesis (SPPS).

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
CAS No. 159549-97-0
Cat. No. B3323081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
CAS159549-97-0
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)
InChIKeyIKZFNIAMQFYRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0): A Protected Dipeptide Intermediate for Peptide Synthesis and Reference Standard Applications


Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0), systematically named benzyl (tert-butoxycarbonyl)-D-leucyl-D-phenylalaninate, is a fully protected dipeptide comprising D-leucine and D-phenylalanine residues . Its N-terminus is masked with an acid-labile tert-butoxycarbonyl (Boc) group, and its C-terminus is protected as a benzyl (OBzl) ester, a combination that provides orthogonal deprotection capability essential for iterative solid-phase peptide synthesis (SPPS) . With a molecular formula of C₂₇H₃₆N₂O₅ and a molecular weight of 468.59 g/mol, this compound serves as a key building block in the construction of D-amino acid-containing peptides and has been characterized as a reference standard for Carfilzomib impurity profiling (Carfilzomib Impurity 66) in support of Abbreviated New Drug Applications (ANDA) [1][2].

Why Generic Substitution of Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0) Is Not Advisable: Enantiomeric Identity, Sequence Order, and Orthogonal Protection Chemistry


Protected dipeptides of this class are not interchangeable because three structural parameters—enantiomeric configuration, amino acid sequence order, and the combination of protecting groups—each dictate the compound's chemical reactivity, deprotection compatibility, and biological outcome. The DD enantiomer (CAS 159549-97-0) differs fundamentally from the LL enantiomer (CAS 70637-26-2) in its stereochemical identity, with the former serving as a D-peptide building block and the latter as a Carfilzomib intermediate, and these two forms are not functionally equivalent in any synthetic or analytical context . Moreover, replacing the Boc/Bzl orthogonal pair with an Fmoc/tBu strategy alters all downstream deprotection conditions, while substituting the Leu-Phe sequence with Phe-Leu generates a different dipeptide with distinct conformational preferences as demonstrated by X-ray crystallography of the enkephalin fragment Boc-Phe-Leu-OBzl [1]. The following quantitative evidence establishes why CAS 159549-97-0 must be specified exactly for procurement.

Quantitative Differentiation Evidence for Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0): Comparator-Based Procurement Rationale


Enantiomeric Purity: DD Enantiomer (CAS 159549-97-0) vs. LL Enantiomer (CAS 70637-26-2) — Distinct Stereochemical Identity and Application

The DD enantiomer (CAS 159549-97-0) is benzyl (tert-butoxycarbonyl)-D-leucyl-D-phenylalaninate, whereas the LL enantiomer (CAS 70637-26-2) is benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate. These two compounds are diastereomerically distinct and are used in entirely different contexts: the LL form is a documented intermediate in Carfilzomib synthesis, while the DD form serves as a D-amino acid-containing peptide building block . The DD enantiomer is available at a certified purity of 99.90% (HPLC) from MedChemExpress, compared to typical purity ranges of 95–98% reported for the LL enantiomer across multiple vendors .

D-peptide synthesis enantiomeric differentiation Carfilzomib impurity

Solubility Advantage: DD Enantiomer (CAS 159549-97-0) DMSO Solubility ≥100 mg/mL vs. Structural Analogues

The DD enantiomer (CAS 159549-97-0) exhibits DMSO solubility of ≥100 mg/mL (213.41 mM), a parameter critical for preparing high-concentration stock solutions for biological assays . In comparison, the Boc-deprotected analogue H-Leu-Phe-OBzl (Phe-Leu-OBzl) is a liquid at room temperature with limited organic solvent compatibility, and the free acid form Boc-Leu-Phe-OH is sparingly soluble in DMSO, typically requiring ≥10% DMF co-solvent for dissolution . The methyl ester variant Boc-Leu-Phe-OMe, while also soluble in organic solvents, lacks the UV-active benzyl chromophore that facilitates HPLC monitoring .

solubility profiling DMSO solubility peptide stock solution preparation

Orthogonal Protection Strategy: Boc/Bzl (CAS 159549-97-0) vs. Fmoc/tBu Protecting Group Systems — Deprotection Orthogonality

The Boc/Bzl protection scheme employed in CAS 159549-97-0 provides true orthogonality: the Boc group is removed by acid (TFA, typically 50% v/v in DCM, 15 min at RT), while the benzyl ester is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HF, HBr/AcOH), and neither deprotection condition affects the other protecting group [1]. In contrast, Fmoc-based analogues (e.g., Fmoc-Leu-Phe-OBzl) require basic conditions (piperidine) for N-terminal deprotection, which are incompatible with base-sensitive sequences and may promote aspartimide formation . The Boc/Bzl strategy is specifically recommended for long or difficult peptide sequences and base-sensitive peptides, providing superior results when utilized with in situ neutralization protocols .

orthogonal protection Boc chemistry SPPS strategy protecting group selection

Sequence-Dependent Conformational Properties: Leu-Phe vs. Phe-Leu Dipeptide Backbone Architecture in Crystal Structures

The sequence order of the dipeptide matters critically for conformational behavior. Although no published crystal structure exists specifically for Boc-Leu-Phe-OBzl (CAS 159549-97-0), the reversed-sequence analogue Boc-Phe-Leu-OBzl has been extensively characterized by X-ray crystallography at 133 K (monoclinic, P2₁, a = 13.706, b = 22.800, c = 30.674 Å, β = 97.15°, Z = 14, Dc = 1.145 Mg m⁻³), revealing seven crystallographically independent conformers in the asymmetric unit [1]. Six of seven molecules adopt folded conformations with hydrophobic groups disposed on opposite sides of the peptide backbone, and the Φ₁/Ψ₁ angles of Phe and Φ₂ of Leu fall within allowed Ramachandran regions but not within the lowest-energy conformation family [1]. These conformational properties are sequence-specific and would differ for the Leu-Phe sequence due to altered steric constraints at the Leu-Phe junction versus Phe-Leu [1].

dipeptide conformation X-ray crystallography enkephalin fragment Ramachandran analysis

Reference Standard Utility: Carfilzomib Impurity 66 Designation Supports Regulatory Analytical Method Development

The LL enantiomer of this compound (CAS 70637-26-2) is formally designated as Carfilzomib Impurity 66 and is supplied with comprehensive characterization data meeting regulatory guidelines for ANDA submissions, including possible traceability to USP or EP pharmacopeial standards [1]. The DD enantiomer (CAS 159549-97-0) serves as the stereochemical counterpart for method specificity validation, enabling analytical laboratories to demonstrate chromatographic resolution between the D,D- and L,L- diastereomers during HPLC method development for Carfilzomib purity assessment [1]. This regulatory-grade documentation package—including NMR, HPLC, and HRMS data—is not available for generic protected dipeptides purchased from non-specialist chemical suppliers .

Carfilzomib impurity reference standard ANDA method validation pharmaceutical quality control

Procurement-Relevant Application Scenarios for Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 159549-97-0)


D-Amino Acid-Containing Peptide Therapeutics and Probe Development

The DD stereochemistry of CAS 159549-97-0 makes it the required building block for synthesizing all-D peptide analogues, which are extensively investigated for enhanced proteolytic stability in therapeutic peptide development. The 99.90% purity and ≥100 mg/mL DMSO solubility enable accurate stoichiometric control in solid-phase coupling reactions, minimizing epimerization risk that would compromise the homogeneity of the final D-peptide product .

Carfilzomib Analytical Method Validation — Diastereomeric Specificity Standard

As the DD enantiomer corresponding to Carfilzomib Impurity 66 (LL form, CAS 70637-26-2), this compound serves as the diastereomeric resolution standard in stability-indicating HPLC methods for Carfilzomib drug substance and drug product. Its use enables analytical laboratories to demonstrate baseline separation between the API-related L,L-dipeptide impurity and the D,D-stereoisomer, a critical requirement for ANDA method validation per ICH Q2(R1) [1].

Boc/Bzl Orthogonal Protection Strategy in Multi-Step Fragment Condensation

The orthogonal Boc (acid-labile) and OBzl (hydrogenolysis-labile) protection of CAS 159549-97-0 enables selective deprotection in convergent peptide synthesis strategies. The Boc group can be removed with TFA without affecting the benzyl ester, allowing N-terminal chain extension, while the benzyl ester remains stable through multiple coupling cycles and is ultimately removed by catalytic hydrogenolysis to reveal the free C-terminus for final fragment coupling .

Enzymatic Peptide Synthesis and Substrate Specificity Studies

The fully protected dipeptide framework of CAS 159549-97-0 provides a defined substrate for studying protease and peptidase specificity toward D-amino acid-containing sequences. The Boc protecting group, as demonstrated in related studies, leads to better chemical yields and enantiopurities compared to Z (benzyloxycarbonyl) and Fmoc protecting groups in porcine pancreatic lipase-catalyzed resolutions, supporting its selection for chemoenzymatic synthesis applications [2].

Quote Request

Request a Quote for benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.